Benzyl 4-bromo-3-methoxythiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-bromo-3-methoxythiophene-2-carboxylate is an organic compound with the molecular formula C13H11BrO3S and a molecular weight of 327.19 g/mol . This compound is characterized by the presence of a thiophene ring substituted with bromine, methoxy, and carboxylate groups. It is primarily used in research and development due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-bromo-3-methoxythiophene-2-carboxylate typically involves the esterification of 4-bromo-3-methoxythiophene-2-carboxylic acid with benzyl alcohol. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid under reflux conditions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar esterification reactions with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, often with organometallic reagents.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the carboxylate group to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Alcohols.
Wissenschaftliche Forschungsanwendungen
Benzyl 4-bromo-3-methoxythiophene-2-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzyl 4-bromo-3-methoxythiophene-2-carboxylate is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and methoxy groups may play a role in binding to active sites, while the carboxylate group could facilitate interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Benzyl 4-bromo-3-methoxythiophene-2-carboxylate: shares similarities with other thiophene derivatives such as 4-bromo-3-methoxythiophene-2-carboxylic acid and its esters.
Comparison:
4-bromo-3-methoxythiophene-2-carboxylic acid: Lacks the benzyl ester group, which may affect its solubility and reactivity.
Other Thiophene Derivatives: May have different substituents that alter their chemical and biological properties.
Eigenschaften
Molekularformel |
C13H11BrO3S |
---|---|
Molekulargewicht |
327.20 g/mol |
IUPAC-Name |
benzyl 4-bromo-3-methoxythiophene-2-carboxylate |
InChI |
InChI=1S/C13H11BrO3S/c1-16-11-10(14)8-18-12(11)13(15)17-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI-Schlüssel |
CHSMRDBPSQYXNQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(SC=C1Br)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.